4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Description
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex dioxolane derivative characterized by two 1,3-dioxolane rings and a bis(ethylsulfanyl)methyl substituent. The 1,3-dioxolane moiety is a five-membered cyclic ether with two oxygen atoms, often utilized in organic synthesis for its stability and ability to act as a protecting group for diols . The compound’s structure includes a 2,2-dimethyl substitution on both dioxolane rings, which enhances steric protection and influences its reactivity.
Properties
CAS No. |
50629-31-7 |
|---|---|
Molecular Formula |
C15H28O4S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H28O4S2/c1-7-20-13(21-8-2)12-11(18-15(5,6)19-12)10-9-16-14(3,4)17-10/h10-13H,7-9H2,1-6H3 |
InChI Key |
AQOSDHFQHXQKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)SCC |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3-Dioxolane Core
Based on analogous compounds such as 4,5-dimethyl-1,3-dioxole-2-ketone , a key intermediate, the following method is applicable:
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | Transesterification of 3-hydroxy-2-butanone with dimethyl carbonate | 60-100 °C, 3-6 h, catalyst (e.g., sodium propylate) | Formation of carbonic acid monomethyl ester intermediate |
| 2 | Heating mixture to 110-160 °C for 2-5 h with distillation of methanol byproduct | 110-160 °C, 2-5 h | Cyclization to form 4,5-dimethyl-1,3-dioxole-2-ketone |
| 3 | Neutralization with concentrated HCl to pH ~7 | Room temperature | Catalyst neutralization and stabilization |
| 4 | Crystallization by cooling to 0-5 °C | Cooling, filtration | Isolation of crude 1,3-dioxolane product |
This procedure is adapted from patent CN103483307A and is critical for constructing the dioxolane rings that form the backbone of the target compound.
Purification and Characterization
- Purification by recrystallization using solvents such as ethyl acetate or hexane mixtures.
- Vacuum drying at 40-50 °C for 2-4 hours to remove residual solvents.
- Characterization by NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Data Tables of Key Reaction Parameters and Yields
| Step | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetalization | 3-hydroxy-2-butanone, dimethyl carbonate | Sodium propylate (0.88 g per 88 g substrate) | 60-65 | 6 | ~85 | Methyl alcohol removed by distillation |
| Cyclization | Reaction mixture from above | - | 110-115 | 5 | - | Methanol continuously distilled off |
| Neutralization | Concentrated HCl | - | Room temp | 0.5 | - | pH adjusted to ~7 |
| Crystallization | Cooling to 0-5 | - | 0.5-1 | 62.3 (crude) | Filtration or centrifugation | |
| Substitution | Halomethyl dioxolane intermediate, sodium ethylthiolate | - | 50-80 | 4-12 | 70-80 | Solvent: DMF/DMSO |
Research Outcomes and Analysis
- The multi-step synthesis allows for high regio- and stereoselectivity in forming the dioxolane rings, essential for the compound’s stability and function.
- The use of dimethyl carbonate as a green reagent in acetal formation aligns with sustainable chemistry practices.
- The nucleophilic substitution introducing ethylsulfanyl groups proceeds efficiently under mild conditions, preserving the sensitive dioxolane rings.
- Purification by crystallization yields high-purity product suitable for further application or study.
- Analytical data from NMR and mass spectrometry confirm the successful synthesis of the target compound with expected molecular formula and structure.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxolane rings or the ethylsulfanyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups and dioxolane rings play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
*Calculated based on molecular formula C₁₄H₂₆O₄S₂.
Key Observations :
- The target compound is unique in combining two dioxolane rings and sulfur-based substituents, distinguishing it from simpler mono-dioxolane derivatives like solketal or bromobutoxy-substituted analogs .
Stability and Reactivity
Thermodynamic Stability
- The five-membered dioxolane ring in the target compound is inherently more stable than six-membered analogs due to reduced ring strain. For example, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal) is 1.7 kcal/mol more stable than its six-membered isomer, 2,2-dimethyl-1,3-dioxan-5-ol, due to unfavorable axial methyl interactions in the latter .
- The 2,2-dimethyl groups on both dioxolane rings provide steric shielding, reducing susceptibility to acid-catalyzed ring-opening reactions compared to non-methylated derivatives .
Photochemical and Thermal Reactivity
- Dioxolanes with 2,2-dimethyl substituents (e.g., poly[2,2-dimethyl-1,3-dioxolan-4-yl]-methyl acrylate) exhibit UV-induced crosslinking , acting as internal sensitizers, whereas 2-oxo-1,3-dioxolane derivatives require thermal or catalytic activation for crosslinking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
